N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to a pyrazolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine typically involves the reaction of 2,3,4-trifluoroaniline with a pyrazole derivative under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Palladium-catalyzed cross-coupling reactions in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the trifluorophenyl ring .
Scientific Research Applications
N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluorophenyl group can enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4-Trifluorophenyl)thiourea
- 2,3,4-Trifluorophenyl isothiocyanate
- 4-(Aminosulfonyl)-N-(2,3,4-Trifluorophenyl)Methyl-Benzamide
Uniqueness
N-(2,3,4-Trifluorophenyl)-1H-pyrazol-4-amine stands out due to its unique combination of a trifluorophenyl group and a pyrazolamine structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F3N3 |
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Molecular Weight |
213.16 g/mol |
IUPAC Name |
N-(2,3,4-trifluorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H6F3N3/c10-6-1-2-7(9(12)8(6)11)15-5-3-13-14-4-5/h1-4,15H,(H,13,14) |
InChI Key |
QENIPOBKJNXMTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NC2=CNN=C2)F)F)F |
Origin of Product |
United States |
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